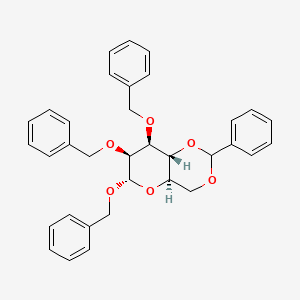

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-mannopyranose

Description

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-mannopyranose is a protected monosaccharide derivative widely used in carbohydrate chemistry. Its structure features three benzyl ether groups at positions 1, 2, and 3, and a benzylidene acetal protecting the 4,6-diol. The α-D-mannopyranose core ensures stereochemical control in glycosylation reactions. This compound serves as a key intermediate in synthesizing oligosaccharides, glycoconjugates, and glycosides, leveraging the acid-labile benzylidene group for selective deprotection .

Properties

IUPAC Name |

(4aR,6S,7S,8S,8aR)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30-,31+,32+,33?,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMVOFUMWKGWCK-ZZVPJYEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-mannopyranose is typically synthesized through a series of protection and deprotection steps involving benzylation and benzylidene acetal formation. The process begins with the selective protection of hydroxyl groups on the mannopyranose ring, followed by benzylation using benzyl chloride in the presence of a base such as sodium hydride. The benzylidene acetal is then formed using benzaldehyde and an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production is done in cleanroom environments with strict control over reaction conditions to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: Reduction reactions can be used to remove protective groups or to reduce double bonds.

Substitution: Nucleophilic substitution reactions can be employed to replace benzyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium methoxide or sodium ethoxide are used for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-mannopyranose finds extensive utilization in drug exploration and development endeavors. It is used as an intermediate in the synthesis of pharmaceutical agents aimed at treating cancer, diabetes, and neurodegenerative diseases. The compound’s ability to amplify therapeutic effectiveness and potency makes it a valuable tool in medicinal chemistry.

Mechanism of Action

The mechanism by which 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-mannopyranose exerts its effects involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound interacts with molecular targets and pathways specific to the therapeutic agents it helps to synthesize. These interactions can include binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Protecting Groups

The compound’s reactivity and applications are defined by its protecting groups. Below is a comparative analysis with analogs:

Table 1: Structural and Molecular Comparisons

Key Observations:

Benzylidene vs.

Thioglycosides (e.g., Compound 53): The thiophenyl group at the anomeric position enhances reactivity as a glycosyl donor, enabling activation under mild oxidative conditions (e.g., NIS/TfOH), unlike the benzyl-protected analog .

Acetylated Derivatives: Compounds like 3-O-benzyl-1,2,4,6-tetra-O-acetyl-α-D-mannopyranose (C₂₀H₂₄O₉) are more polar, facilitating solubility in aprotic solvents for regioselective functionalization .

Glycosylation Potential

- The benzylidene acetal in 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-mannopyranose allows selective ring-opening under acidic conditions (e.g., AcOH/H₂O) to generate 4-OH and 6-OH intermediates, critical for branching in oligosaccharides .

- In contrast, thioglycosides (e.g., Compound 53) undergo activation via thiophilic reagents (e.g., PhSO₂SPh) for controlled glycosidic bond formation, avoiding side reactions common with benzyl-protected donors .

Deprotection Strategies

Research Findings and Case Studies

Acid Sensitivity of Benzylidene Acetals

Studies show that benzylidene acetals in 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-mannopyranose cleave at pH < 2, yielding 4,6-diols. In contrast, 4-methoxybenzylidene derivatives require stronger acids (pH < 1) for cleavage, demonstrating tunable stability via substituent effects .

Glycosylation Efficiency

Thioglycosides (Compound 53) achieve >90% yields in mannosylation reactions, outperforming benzyl-protected donors (<70% yields) due to superior leaving-group ability .

Biological Activity

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-mannopyranose is a synthetic carbohydrate derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of glycosides and is characterized by its benzylidene and benzyl protecting groups, which enhance its stability and bioavailability. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C34H28O9

- Molecular Weight : 580.58 g/mol

- Structure : The compound features multiple benzyl groups that contribute to its lipophilicity and potential cell membrane permeability.

Synthesis

The synthesis of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-mannopyranose typically involves several steps:

- Formation of Benzylidene Acetal : The reaction of α-D-mannopyranose with benzaldehyde derivatives under acidic conditions.

- Benzyl Protection : Subsequent protection of hydroxyl groups using benzyl chloride in the presence of a base.

- Purification : The product is purified through chromatography to obtain the desired glycoside.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-mannopyranose exhibit significant antiproliferative activity against various cancer cell lines. For example:

- HeLa Cells : Compounds derived from mannopyranosides were tested for cytotoxicity at concentrations of 10 µM and 100 µM. A notable compound demonstrated a complete inhibition of cell viability at 100 µM and a 92% reduction at 10 µM .

- IC50 Values : The IC50 for some derivatives was determined to be as low as 2.908 µM in HeLa cells, indicating potent antiproliferative effects .

The mechanisms underlying the biological activity of these compounds may include:

- Cell Cycle Arrest : Induction of apoptosis in cancer cells via the mitochondrial pathway.

- Inhibition of Glycosidases : Compounds may inhibit glycosidase enzymes critical for cancer cell metabolism and proliferation.

Study on Anticancer Activity

A case study highlighted the synthesis of various α-D-mannopyranoside derivatives and their evaluation against multiple cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated that:

- Compounds showed zero percent survival rates at concentrations above 100 µM.

- The presence of benzyl groups enhanced the lipophilicity, facilitating better membrane penetration and increased cytotoxicity .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving similar compounds:

| Compound Name | Cell Line Tested | Concentration (µM) | % Cell Viability |

|---|---|---|---|

| Compound A | HeLa | 10 | 8% |

| Compound B | A549 | 100 | 0% |

| Compound C | MDA-MB-231 | 20 | <24% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.